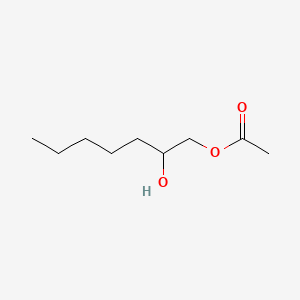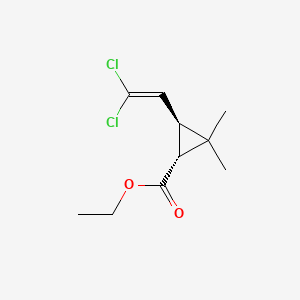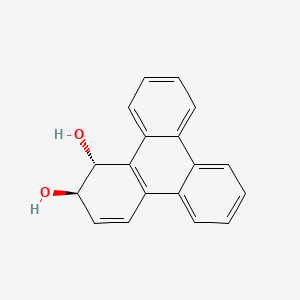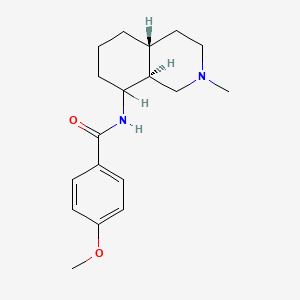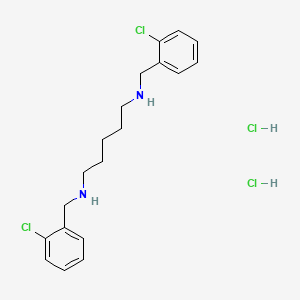
N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride: is a chemical compound with the molecular formula C19H24Cl2N2.2HCl. It is a derivative of benzylamine, where the benzyl groups are substituted with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride typically involves the reaction of 2-chlorobenzylamine with pentamethylene diamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated benzylamines on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their pharmacological properties.
Industry: In the industrial sector, N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- N,N’-Decamethylenebis(2-chlorobenzylamine) dihydrochloride
- N,N’-Pentamethylenebis(trimethylammonium iodide)
- 2-Chlorobenzylamine
Comparison: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is unique due to its specific pentamethylene linkage and the presence of two chlorobenzylamine groups. This structure imparts distinct chemical and biological properties compared to its analogs. For example, the pentamethylene linkage provides flexibility and spatial arrangement that can influence its binding to molecular targets.
Propiedades
Número CAS |
2229-39-2 |
|---|---|
Fórmula molecular |
C19H26Cl4N2 |
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
N,N'-bis[(2-chlorophenyl)methyl]pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C19H24Cl2N2.2ClH/c20-18-10-4-2-8-16(18)14-22-12-6-1-7-13-23-15-17-9-3-5-11-19(17)21;;/h2-5,8-11,22-23H,1,6-7,12-15H2;2*1H |
Clave InChI |
VFZXCZMELDLREE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


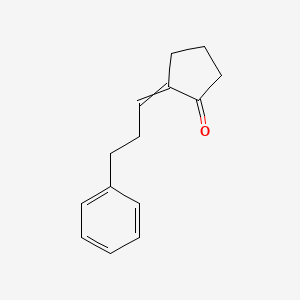
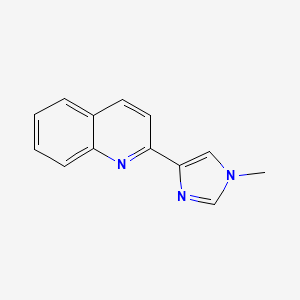

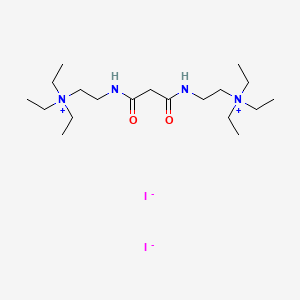
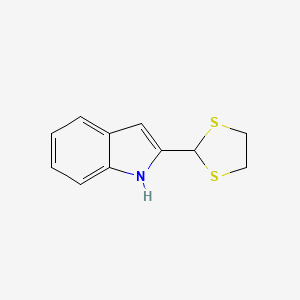
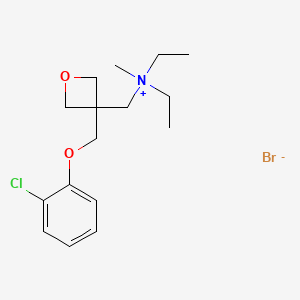
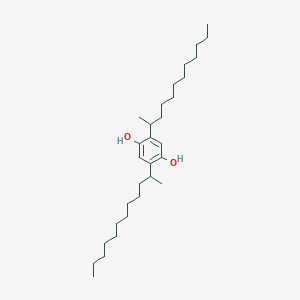
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
